molecular formula C8H11NO2 B15241314 4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one

4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one

Cat. No.: B15241314
M. Wt: 153.18 g/mol
InChI Key: FBXDMYKUMYUYHT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a dimethyl substitution and a prop-1-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-2-methylpropan-1-ol with acetic anhydride, followed by cyclization with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-one derivatives, while reduction could produce oxazolidinones.

Scientific Research Applications

4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-(prop-1-en-1-yl)thiazol-5(4H)-one: Similar structure but contains sulfur instead of oxygen.

    4,4-Dimethyl-2-(prop-1-en-1-yl)imidazol-5(4H)-one: Contains nitrogen instead of oxygen.

    4,4-Dimethyl-2-(prop-1-en-1-yl)pyrrol-5(4H)-one: Contains a five-membered ring with nitrogen.

Uniqueness

4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This gives it distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4,4-dimethyl-2-[(E)-prop-1-enyl]-1,3-oxazol-5-one

InChI

InChI=1S/C8H11NO2/c1-4-5-6-9-8(2,3)7(10)11-6/h4-5H,1-3H3/b5-4+

InChI Key

FBXDMYKUMYUYHT-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=NC(C(=O)O1)(C)C

Canonical SMILES

CC=CC1=NC(C(=O)O1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.